N-Oleoylethanolamide-d4

説明

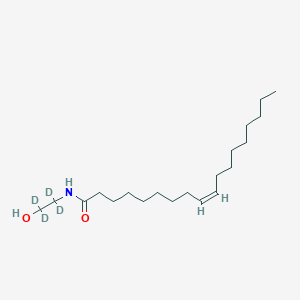

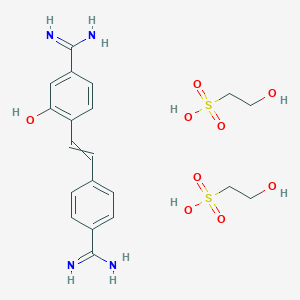

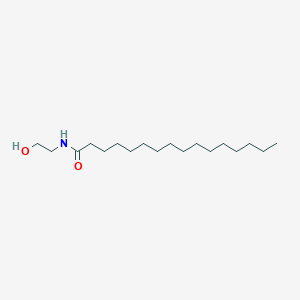

N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled version of Oleoylethanolamide (OEA). OEA is a high-affinity endogenous PPAR-α agonist, which plays an important role in the treatment of obesity and arteriosclerosis . OEA-d4 is used largely as a tracer for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of N-Oleoylethanolamide-d4 is C20H35D4NO2 . It is a deuterium-labeled version of Oleoylethanolamide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium .Physical And Chemical Properties Analysis

N-Oleoylethanolamide-d4 is a solid substance with a white to off-white color . It has a molecular weight of 329.55 . It is soluble in DMSO .科学的研究の応用

Obesity Management

OEA-d4 is a high-affinity endogenous ligand of nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α), which plays important physiological and metabolic actions . It has been suggested as a possible therapeutic agent for the management of obesity .

Control of Food Intake

OEA-d4 leads to satiation or meal termination through PPAR-α activation and fatty acid translocase (FAT)/CD36 . It also promotes food intake control .

Lipid Metabolism

The lipid-amide OEA-d4 stimulates fatty acid uptake, lipolysis, and beta-oxidation .

Regulation of Dietary Fat Consumption

OEA-d4 may be a key component of the physiological system involved in the regulation of dietary fat consumption and energy homeostasis .

Activation of Hedonic Dopamine Pathways

OEA-d4 exerts satiety-inducing effects by activating the hedonic dopamine pathways .

Increase of Homeostatic Oxytocin and Brain Histamine

OEA-d4 increases homeostatic oxytocin and brain histamine, contributing to its satiety-inducing effects .

Research on Atherosclerosis

OEA-d4 can be used in research related to atherosclerosis due to its high affinity as an endogenous PPAR-α agonist .

Ligand for HIF-3α

OEA-d4 has been identified as an endogenous ligand for Hypoxia-inducible factor 3-alpha (HIF-3α), which opens up new avenues for research .

作用機序

Target of Action

N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled form of Oleoylethanolamide (OEA), an endogenous lipid amide . The primary target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis .

Mode of Action

OEA-d4, like its parent compound OEA, acts as a high-affinity agonist at PPAR-α . Instead, it activates PPAR-α and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .

Biochemical Pathways

The activation of PPAR-α by OEA-d4 leads to the modulation of various biochemical pathways. These include the regulation of genes involved in lipid metabolism, fatty acid uptake, lipolysis, and beta-oxidation . The compound also influences the sphingolipid signaling pathway through its inhibitory action on ceramidase .

Pharmacokinetics

As a lipid compound, its bioavailability and pharmacokinetic profile are likely influenced by factors such as lipid solubility and transport mechanisms .

Result of Action

The activation of PPAR-α by OEA-d4 has several molecular and cellular effects. It enhances microglial Aβ uptake and clearance, suppresses lipid droplet accumulation, and inhibits inflammasome activation . These actions contribute to the compound’s potential therapeutic effects in conditions such as obesity and arteriosclerosis .

Action Environment

The action, efficacy, and stability of OEA-d4 can be influenced by various environmental factors. These may include the presence of other lipids, the state of the endocannabinoid system, and individual variations in PPAR-α expression and function

将来の方向性

N-Oleoylethanolamide-d4, due to its potential to affect the pharmacokinetic and metabolic profiles of drugs, could be a valuable tool in drug development and research . Its parent compound, OEA, has shown promise in the treatment of obesity and arteriosclerosis, suggesting potential therapeutic applications for N-Oleoylethanolamide-d4 as well .

特性

IUPAC Name |

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-QAFBOUAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223084 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Oleoylethanolamide-d4 | |

CAS RN |

946524-36-3 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)